3-(Aminosulfonyl)propanoic acid
Overview
Description
3-(Aminosulfonyl)propanoic acid is an organic compound with the molecular formula C3H7NO4S It is characterized by the presence of an amino group, a sulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)propanoic acid typically involves the reaction of a suitable precursor with sulfonamide and subsequent functional group transformations. One common method involves the reaction of 3-chloropropanoic acid with sulfamide under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminosulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
3-(Aminosulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminosulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of carbonic anhydrase, which plays a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- (Aminosulfonyl)acetic acid
- 3-(Aminosulfonyl)-4-pyridinesulfonic acid
- 3-(4-Morpholinylsulfonyl)propanoic acid
Uniqueness
3-(Aminosulfonyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for targeted applications in research and industry .
Biological Activity
3-(Aminosulfonyl)propanoic acid, also known as sulfanilic acid derivative, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an aminosulfonyl group attached to a propanoic acid backbone. Its chemical formula is . The unique structure contributes to its interaction with various biological targets, making it a subject of interest for drug development.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and from 0.5 to 2 µg/mL against E. faecalis .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
1 | Methicillin-resistant S. aureus | 1-8 |
2 | Vancomycin-resistant E. faecalis | 0.5-2 |
3 | Gram-negative pathogens | 8-64 |
4 | Drug-resistant Candida species | 8-64 |
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated using various cancer cell lines, notably A549 non-small cell lung cancer cells. Research indicates that certain derivatives can reduce cell viability by up to 50% and inhibit cell migration in vitro. For example, compound variants demonstrated cytotoxic effects comparable to standard chemotherapeutics like doxorubicin and cisplatin .
Table 2: Cytotoxic Effects on A549 Cells
Compound | Cell Viability Reduction (%) | Comparison with Doxorubicin |
---|---|---|
1 | 86.1 | Lower |
2 | 50 | Comparable |
3 | >50 | Higher |
Antioxidant Properties
In addition to antimicrobial and anticancer activities, compounds derived from this compound have shown promising antioxidant properties. In assays such as the DPPH radical scavenging test, certain derivatives exhibited significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity in DPPH Scavenging Assay
Compound | Scavenging Activity (%) |
---|---|
A | 75 |
B | 85 |
C | 90 |
Case Studies and Research Findings
Case studies have been instrumental in illustrating the practical applications of these compounds in clinical settings. For instance, a study focusing on patients with chronic inflammatory diseases highlighted the potential of these derivatives in reducing inflammation markers . Such findings emphasize the need for further clinical investigations to establish efficacy and safety profiles.
Properties
IUPAC Name |
3-sulfamoylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)(H2,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORVWJURYPIBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617302 | |
Record name | 3-Sulfamoylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-10-8 | |
Record name | 3-Sulfamoylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-sulfamoylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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